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4-(tert-Butoxy)phenol

Cat. No.: B1303793
CAS No.: 2460-87-9
M. Wt: 166.22 g/mol
InChI Key: CIICLJLSRUHUBY-UHFFFAOYSA-N
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Description

Historical Overview of 4-(tert-Butoxy)phenol Research Paradigms

Research into phenolic compounds has a long history, with initial focuses on simple phenols and their derivatives obtained from coal tar. cpcb.nic.in The study of alkylphenols, including tert-butylated phenols, evolved with the advancement of synthetic organic chemistry. The development of methods to introduce alkyl groups onto a phenol (B47542) ring, such as Friedel-Crafts alkylation, allowed for the synthesis of compounds like 4-tert-butylphenol (B1678320), a precursor and related compound to this compound. wikipedia.orgpenpet.com

Early research paradigms were often driven by industrial needs, particularly for antioxidants and stabilizers in polymers and fuels. mdpi.com The investigation into sterically hindered phenols, a class to which the precursor 4-tert-butylphenol belongs, was a significant research trend aimed at creating more effective antioxidants. acs.org The synthesis and study of ether derivatives like this compound represent a more specialized area of research, often linked to its use as a protected form of hydroquinone (B1673460) or as an intermediate in the synthesis of more complex molecules. A patented synthesis method, for instance, describes reacting hydroquinone first with chloroacetic chloride and then with butyl bromide to generate 4-butoxy phenol, highlighting a pathway for creating such ether linkages. google.com

Significance of this compound in Contemporary Chemical Science

The importance of this compound lies in its utility as both an industrial chemical and a specialized reagent in organic synthesis.

While specific production data for this compound is not as widely published as for its precursor, 4-tert-butylphenol, the industrial relevance of the latter provides context. 4-tert-butylphenol is a high-production-volume chemical used extensively in the manufacturing of resins, antioxidants, and as a chain terminator in polymerization. industrialchemicals.gov.auchemicalbook.comguidechem.com For example, production volumes in the EU have been reported at up to 100,000 tonnes per year, and in the USA, at over 22,000 tonnes annually. industrialchemicals.gov.au

The primary industrial role of these types of compounds is as intermediates. 4-tert-butylphenol is crucial for producing polycarbonate, phenolic, and epoxy resins. penpet.comindustrialchemicals.gov.au It functions as a chain stopper to control the molecular weight of polymers like polycarbonates. wikipedia.org Similarly, derivatives like this compound can serve as key building blocks. For instance, 4-tert-butylcatechol (B165716), a closely related derivative, is a highly effective polymerization inhibitor for monomers like butadiene and styrene, demonstrating the industrial demand for such substituted phenols. atamanchemicals.comlongchangchemical.com The production of these compounds often involves the alkylation of phenol with olefins like isobutene. wikipedia.orggoogle.com

In the laboratory, this compound and related structures serve as valuable tools in organic synthesis. The tert-butoxy (B1229062) group can function as a protecting group for the phenolic hydroxyl. More broadly, the tert-butyl group on the phenol ring is instrumental in directing reactions and providing stability.

Recent research has shown the utility of tert-butylated phenols in creating complex molecules. For example, 4-tert-butylphenol can be a starting material for synthesizing fluorinated phenols. cas.cz It undergoes oxidative fluorination to form a 4-tert-butyl-4-fluorocyclohexa-2,5-dien-1-one intermediate, which then aromatizes to the desired 4-fluorophenol. cas.cz Furthermore, 4-tert-butylphenol is used in Mannich-type reactions with formaldehyde (B43269) and amines (like thiomorpholine) to create new, more complex phenolic structures. mdpi.com The compound has also been employed as a carbon and energy source for specific bacterial strains, indicating its role in biodegradation research. guidechem.comasm.org

Classification and Structural Context within Phenolic Compounds

Phenolic compounds are a broad class of organic molecules characterized by a hydroxyl (-OH) group attached directly to an aromatic ring. ebi.ac.uk They are classified based on the number of phenol units (simple phenols vs. polyphenols) or the nature of the substituents on the ring. cpcb.nic.inebi.ac.uk

This compound is classified as a phenol ether. Its core structure is a phenol, but the hydroxyl group of a hydroquinone molecule is etherified with a tert-butyl group. This distinguishes it from alkylphenols like 4-tert-butylphenol, where the tert-butyl group is directly attached to the carbon skeleton of the benzene (B151609) ring. nih.gov The presence of the ether linkage and the second hydroxyl group gives it different properties compared to simple alkylphenols. The bulky tert-butyl group provides significant steric hindrance, a feature that is often exploited in antioxidant chemistry to stabilize the resulting phenoxy radical. mdpi.com

Structurally, it is a derivative of hydroquinone (1,4-dihydroxybenzene). The introduction of the tert-butoxy group breaks the symmetry of hydroquinone and modifies its electronic and physical properties, such as solubility and reactivity. While soluble in organic solvents like ethanol (B145695) and acetone, its solubility in water is limited. solubilityofthings.com

Data Tables

Table 1: Physicochemical Properties of this compound and a Related Compound

PropertyThis compound4-tert-Butylphenol
CAS Number 2460-87-9 scbt.com98-54-4 nih.gov
Molecular Formula C₁₀H₁₄O₂ thermofisher.comC₁₀H₁₄O nih.gov
Molecular Weight 166.22 g/mol thermofisher.com150.22 g/mol nih.gov
Appearance Pale brown to gray powder thermofisher.comWhite crystalline solid ontosight.ai
Melting Point 149.0-156.0 °C thermofisher.com99-101 °C ontosight.ai
Boiling Point Not specified237-239 °C ontosight.ai
Solubility in Water Limited solubilityofthings.comSparingly soluble ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B1303793 4-(tert-Butoxy)phenol CAS No. 2460-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]phenol
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H14O2/c1-10(2,3)12-9-6-4-8(11)5-7-9/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIICLJLSRUHUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179350
Record name p-Tert-butoxyphenol
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Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2460-87-9
Record name p-Tert-butoxyphenol
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Record name p-Tert-butoxyphenol
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Record name 4-tert-Butoxyphenol
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Record name P-TERT-BUTOXYPHENOL
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Synthetic Methodologies and Chemical Reactions of 4 Tert Butoxy Phenol

Established Synthetic Routes for 4-(tert-Butoxy)phenol and Analogues

The industrial production of this compound and its analogues predominantly relies on the alkylation of phenols. Various methods have been developed to optimize this process, focusing on catalyst efficiency, selectivity, and environmentally benign conditions.

The acid-catalyzed alkylation of phenol (B47542) with isobutylene is a primary industrial method for producing 4-tert-butylphenol (B1678320), a closely related compound. In this electrophilic substitution reaction, isobutylene, activated by an acid catalyst, forms a tert-butyl carbocation which then attacks the electron-rich phenol ring. The para-substituted product, 4-tert-butylphenol, is generally favored due to steric hindrance at the ortho positions, though 2-tert-butylphenol is a common side product wikipedia.org.

Similarly, tert-butanol can be used as the alkylating agent in the presence of an acid catalyst. This reaction also proceeds through the formation of a tert-butyl carbocation. The choice between isobutylene and tert-butanol often depends on economic and operational factors. The reaction is of significant industrial importance for producing various butylated phenols that serve as intermediates for antioxidants, phenolic resins, and other specialty chemicals ijarse.com.

Table 1: Comparison of Alkylating Agents for Phenol

Alkylating Agent Catalyst Type Key Features
Isobutylene Acid catalysts (e.g., sulfonic acids) High reactivity; requires pressure management. google.com
Tert-butanol Acid catalysts (e.g., zeolites, ionic liquids) Easier to handle than gaseous isobutylene; reaction conditions can influence selectivity. ijarse.comrsc.orgbegellhouse.com

Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction that involves the alkylation of an aromatic ring using an alkyl halide, alcohol, or alkene in the presence of a Lewis acid or Brønsted acid catalyst cerritos.edu. For the synthesis of substituted phenols like this compound, this approach offers versatility. The reaction mechanism involves the formation of a carbocation from the alkylating agent, which then undergoes electrophilic aromatic substitution on the phenol ring cerritos.edu.

Common Lewis acid catalysts include aluminum chloride (AlCl₃) and boron trifluoride (BF₃) ijarse.combeilstein-journals.org. A significant challenge in Friedel-Crafts alkylation is controlling the regioselectivity (ortho vs. para substitution) and preventing polyalkylation, as the alkylated product is often more nucleophilic than the starting material cerritos.edu. The use of sterically hindered substrates and careful selection of reaction conditions can mitigate these issues cerritos.edu. For instance, the synthesis of 4-tert-butyl-2-(α-methylbenzyl)phenol from 4-tert-butylphenol and styrene is achieved through a Friedel-Crafts reaction using a mixed acid catalyst of phosphoric acid and acid anhydride google.com.

To overcome the drawbacks of homogeneous catalysts, such as corrosion and difficulty in separation, significant research has focused on solid acid catalysts. These heterogeneous catalysts are often more environmentally friendly and allow for easier product purification.

Several types of solid acid catalysts have been investigated for the tert-butylation of phenol:

Cation-exchange resins: Strongly acidic sulfonated polystyrene-polydivinylbenzene ion-exchange resins are used industrially. For optimal yields, a two-reactor system with different temperatures is employed to manage the exothermic alkylation and subsequent isomerization/transalkylation nih.gov.

Zeolites: Zeolites, such as Zr-containing Beta zeolites, have been shown to be effective for the selective alkylation of phenol with tert-butanol. The pore structure and the nature of the acid sites (Brønsted and Lewis) within the zeolite play a crucial role in determining the product distribution rsc.org. Mesoporous molecular sieves like AlMCM-41 have also been studied nih.gov.

Modified Clays: Fe-bentonite has been demonstrated as an excellent catalyst for the alkylation of phenol with tert-butanol, achieving high conversion and selectivity for the para-substituted product begellhouse.com.

Ionic Liquids: Room-temperature ionic liquids (RTILs) have emerged as green alternatives, acting as both catalysts and solvents. For example, 1H-imidazole-1-acetic acid tosylate ([HIMA]OTs) and 1-butyl-3-methylimidazoliumhexafluorophosphate ([bmim]PF6) have shown high conversion and good selectivity in the alkylation of phenol with tert-butanol nih.govresearchgate.netacs.org.

Table 2: Performance of Various Acid-Activated Catalysts in Phenol Alkylation

Catalyst Alkylating Agent Phenol Conversion (%) Selectivity to 4-tert-butylphenol (%) Reference
Zr-containing Beta zeolite Tert-butanol 71 - (Selectivity to 2,4-DTBP was 18.5%) rsc.org
Fe-bentonite Tert-butanol 100 (TBA conversion) 81 begellhouse.com
[HIMA]OTs (Ionic Liquid) Tert-butanol 100 (TBA conversion) - acs.org
N-methyl imidazole-based ionic liquid Tert-butanol 86 57.6 nih.gov

Advanced Derivatization Strategies Utilizing this compound as a Precursor

The functional groups of this compound, namely the hydroxyl group and the activated aromatic ring, allow for a variety of derivatization reactions, making it a valuable precursor in the synthesis of more complex molecules.

4-tert-Butylphenol is a key precursor in the production of its corresponding glycidyl ether, which serves as a reactive diluent in epoxy resin formulations smolecule.com. The synthesis involves the reaction of 4-tert-butylphenol with epichlorohydrin in the presence of a base, typically sodium hydroxide wikipedia.orgsmolecule.com. The tert-butyl group helps to lower the viscosity of the resin mixture, improving its processability smolecule.com. These glycidyl ethers are used in various applications, including coatings, adhesives, and sealants smolecule.com. The reactive epoxide ring of the glycidyl ether can undergo ring-opening polymerization and other nucleophilic substitution reactions, making it a versatile building block in organic synthesis smolecule.com.

The hydroxyl group of this compound can be deprotonated to form the corresponding phenoxide. This phenoxide can act as a nucleophile or as a ligand in the formation of organometallic complexes. For instance, organotin(IV) phenoxides have been synthesized by reacting organotin(IV) chlorides with 2-tert-butylphenol in the presence of a base researchgate.net. These complexes have been characterized using various spectroscopic techniques researchgate.net. The synthesis of phenoxyl radicals from sterically hindered phenols, such as derivatives of 2,6-di-tert-butylphenol (B90309), can be achieved through oxidation of the corresponding phenol acs.org. These stable radicals are of interest for studying reaction mechanisms and in materials science.

Preparation of Perfumery Ingredients from this compound

While this compound itself is not typically used directly as a fragrance ingredient, its derivatives play a role in the perfume industry. The chemical structure of this compound can be modified to produce compounds with desirable olfactory properties. For instance, related compounds like 2,4-di-tert-butylcyclohexanone are synthesized from precursors such as 2,4-di-tert-butylphenol (B135424) and are valued as perfume materials. google.com Additionally, other alkylated phenols serve as intermediates in the synthesis of fragrance components.

The synthesis of perfumery ingredients often involves multi-step processes. For example, the hydrogenation of 2,4-di-tert-butylphenol, a related alkylated phenol, using a nickel catalyst yields 2,4-di-tert-butylcyclohexanol. google.com Subsequent oxidation of this alcohol produces the target ketone, 2,4-di-tert-butylcyclohexanone. google.com

Ortho-Alkylation and Regioselective Synthesis of Alkylated Phenols

The selective introduction of alkyl groups at the ortho-position of phenols is a significant transformation in organic synthesis, leading to valuable intermediates for various applications. orgsyn.org Traditional Friedel-Crafts alkylation methods often lack regioselectivity, yielding a mixture of ortho, meta, and para isomers. orgsyn.org However, specific catalytic systems have been developed to achieve high ortho-selectivity.

Rhenium-catalyzed ortho-alkylation of phenols with alkenes provides a method for the regioselective synthesis of mono-alkylated phenols. orgsyn.org This reaction proceeds exclusively at the position ortho to the hydroxyl group and typically stops after the introduction of a single alkyl chain. orgsyn.org The presence of the hydroxyl group is crucial for the reaction to proceed. orgsyn.org

Another approach involves the use of aluminum phenoxide as a catalyst for the ortho-alkylation of phenols. google.com More specifically, an aluminum salt of an aromatic thiol, such as thiophenol, can act as an ortho-directing catalyst in the reaction between a phenol and an olefin. google.com

The regioselective derivatization of phenols can also be achieved using other transition metal catalysts. For example, Cu(II) catalysts, such as Cu(OAc)₂, have been employed for the ortho-amination of phenols. nih.gov Similarly, ruthenium catalysts like [RuCl₂(p-cymene)]₂ can facilitate the ortho-alkenylation of phenolic carbamates. nih.gov

Table 1: Rhenium-Catalyzed Alkylation of Phenol Derivatives with 1-Dodecene

Phenol Derivative Product Yield (%)
Phenol 2-Dodecylphenol 99
4-Methoxyphenol 2-Dodecyl-4-methoxyphenol 96
4-Chlorophenol 4-Chloro-2-dodecylphenol 73

O-tert-Butoxycarbonylation of Phenols

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis. The O-tert-butoxycarbonylation of phenols involves the introduction of this group onto the phenolic oxygen atom. This can be achieved by reacting the phenol with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base or catalyst. researchgate.netresearchgate.net

The reaction can be performed under phase transfer conditions, which allows for the efficient tert-butoxycarbonylation of phenols, alcohols, enols, and thiols in high yields. researchgate.net The Boc group on phenols is notably labile to basic conditions, which allows for its selective removal. researchgate.net For instance, the Boc group on 1-tert-butoxycarbonyloxybenzene can be cleaved with sodium methoxide in methanol. researchgate.net

The lability of the Boc group on phenols towards bases is influenced by the substituents on the aromatic ring. Electron-withdrawing groups increase the sensitivity of the Boc group to base-mediated cleavage. researchgate.net

Table 2: Cleavage of the Boc Group on Phenols with Bases

Substrate Base/Solvent Time (h) Yield (%)
1-(tert-Butoxycarbonyloxy)benzene 0.5% MeONa/CHCl₃ 1 88
1-(tert-Butoxycarbonyloxy)benzene 15 N NH₄OH/MeOH (2/1) 5 94
1-(tert-Butoxycarbonyloxy)benzene 25% Piperidine/CHCl₃ 6 86
Methyl 4-(tert-butoxycarbonyloxy)benzoate 1% Piperidine/CH₂Cl₂ 20 89

Synthesis of Phthalocyanine Derivatives

This compound can serve as a precursor for the synthesis of substituted phthalonitriles, which are key intermediates in the preparation of phthalocyanine derivatives. Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as pigments, in nonlinear optics, and as photosensitizers in photodynamic therapy. thieme-connect.de

The synthesis of phthalocyanine derivatives often begins with the nucleophilic substitution of a nitro group on a phthalonitrile with a phenoxide. For example, 4-nitrophthalonitrile can be reacted with 4-tert-butylphenol to yield 4-(4-tert-butylphenoxy)phthalonitrile. researchgate.net

The subsequent cyclotetramerization of the substituted phthalonitrile, often in the presence of a metal salt, leads to the formation of the corresponding metal-containing phthalocyanine. researchgate.netresearchgate.net For instance, the cyclotetramerization of 4-[2,6-di-(tert-butyl)-4-methylphenoxy]phthalonitrile can be used to synthesize Zinc (II), Magnesium (II), and Lutetium (III) acetate phthalocyanines. researchgate.net

Kinetic and Mechanistic Investigations of this compound Reactions

Reaction Pathway Elucidation through Intermediates Identification

Understanding the reaction pathways of this compound degradation and transformation is crucial for environmental and industrial applications. Studies have focused on identifying intermediates to elucidate the mechanisms of these reactions.

In the atmospheric degradation of 4-tert-butylphenol initiated by hydroxyl (OH) radicals, both addition and abstraction reactions are possible. researchgate.net Theoretical studies suggest that the addition of OH radicals to the aromatic ring is a more significant pathway than hydrogen abstraction from the phenolic hydroxyl group. researchgate.net

The metabolism of 4-tert-butylphenol by certain microorganisms has also been investigated. For example, the bacterium Sphingobium fuliginis has been shown to utilize 4-tert-butylphenol as a sole carbon and energy source. nih.gov The metabolic pathway is initiated by the hydroxylation of 4-tert-butylphenol to form 4-tert-butylcatechol (B165716). nih.gov This intermediate is then further metabolized via a meta-cleavage pathway, ultimately leading to the formation of 3,3-dimethyl-2-butanone. nih.gov

During the photocatalytic degradation of 4-tert-butylphenol, various intermediates can be formed. In studies involving the photocatalyst Ag₂CO₃, intermediates such as 2,4-di-tert-butylphenol have been identified. researchgate.net

Catalysis Systems in this compound Derivatization

Various catalytic systems have been developed for the derivatization of this compound and related compounds, enabling selective and efficient transformations.

In the context of photocatalysis, silver carbonate (Ag₂CO₃) has been shown to be an effective catalyst for the degradation of 4-tert-butylphenol under simulated solar light. mdpi.com The efficiency of the degradation is influenced by factors such as the initial concentration of the phenol, the catalyst dosage, and the presence of various anions in the solution. mdpi.com

For the ortho-alkylation of phenols, rhenium carbonyl complexes, such as Re₂(CO)₁₀, have been utilized as catalysts. orgsyn.org These catalysts promote the regioselective addition of alkenes to the ortho-position of the phenolic hydroxyl group. orgsyn.org

Transition metal catalysts are also employed in cross-coupling reactions to form C-C and C-heteroatom bonds. For instance, copper (II) acetate can mediate the ortho-amination of phenols. nih.gov Ruthenium complexes have been used for the selective ortho-alkenylation of phenolic carbamates. nih.gov

The enzymatic oxidation of 4-tert-butylphenol has been studied using tyrosinase. nih.gov The reaction proceeds through an induction period, and the kinetics are influenced by the concentrations of the enzyme and the substrate. nih.gov The addition of 4-tert-butylcatechol can reduce or eliminate this induction period. nih.gov

Table 3: Compound Names

Compound Name
This compound
2,4-di-tert-butylcyclohexanone
2,4-di-tert-butylphenol
2,4-di-tert-butylcyclohexanol
1-Dodecene
1-tert-butoxycarbonyloxybenzene
Di-tert-butyl dicarbonate
Methyl 4-(tert-butoxycarbonyloxy)benzoate
Phthalonitrile
Phthalocyanine
4-Nitrophthalonitrile
4-(4-tert-butylphenoxy)phthalonitrile
4-[2,6-di-(tert-butyl)-4-methylphenoxy]phthalonitrile
Zinc (II) phthalocyanine
Magnesium (II) phthalocyanine
Lutetium (III) acetate phthalocyanine
4-tert-butylcatechol
3,3-dimethyl-2-butanone
Silver carbonate
Rhenium (V) oxide
Copper (II) acetate
Tyrosinase
Thiophenol
[RuCl₂(p-cymene)]₂

Phase Transfer Catalysis Applications in Ethers Synthesis

Phase-transfer catalysis (PTC) is a powerful methodology for conducting reactions between reactants located in different immiscible phases, such as a solid-liquid or liquid-liquid system. This technique is particularly valuable in the synthesis of ethers (O-alkylation) from phenolic compounds, offering significant advantages from a green chemistry perspective by potentially reducing or eliminating the need for environmentally incompatible dipolar aprotic solvents like DMF, DMSO, and THF researchgate.net. The application of PTC facilitates the transfer of the phenoxide anion from an aqueous or solid phase to an organic phase where it can react with an alkylating agent.

In the context of synthesizing ethers from substituted phenols, PTC has been shown to be highly effective. The process typically involves a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), which acts as the catalyst researchgate.netresearchgate.net. This catalyst forms an ion pair with the phenoxide anion, transporting it into the organic phase containing the alkylating agent. This method minimizes side reactions, such as C-alkylation, by reducing the presence of hydrogen bonding species that would otherwise solvate the electronegative oxygen of the phenoxide, thus promoting selective O-alkylation phasetransfercatalysis.com.

While specific studies detailing the use of this compound as a substrate in PTC-mediated ether synthesis are not extensively documented in readily available literature, the general principles are directly applicable. The synthesis of various ethers from structurally similar phenols, like 4-tert-butylphenol, has been successfully demonstrated using this approach researchgate.netresearchgate.netbcrec.id. For instance, the O-alkylation of 4-tert-butylphenol has been achieved with high conversion rates in short reaction times using a continuous flow apparatus under biphasic liquid/liquid conditions researchgate.netresearchgate.net.

The reaction can be performed under either liquid-liquid (L-L) or solid-liquid (S-L) PTC conditions. In a typical S-L PTC system, a solid base like potassium carbonate is used, which can offer advantages in terms of reaction control and selectivity phasetransfercatalysis.comphasetransfercatalysis.com. The choice of catalyst and reaction conditions plays a crucial role in the efficiency of the etherification.

Table 1: General Conditions for PTC O-Alkylation of Phenols

Parameter Description Example Source
Substrate A phenolic compound. 4-tert-butylphenol researchgate.netresearchgate.net
Base Inorganic base to form the phenoxide. Potassium Hydroxide (KOH), Potassium Carbonate (K2CO3) bcrec.idphasetransfercatalysis.com
Catalyst Quaternary ammonium or phosphonium salt. Tetrabutylammonium bromide (TBAB), Tetrabutylammonium hydrogen sulfate, Aliquat 336 researchgate.netphasetransfercatalysis.comphasetransfercatalysis.com
Solvent System Biphasic liquid-liquid or solid-liquid. Dichloromethane/water, Toluene, Acetonitrile researchgate.netphasetransfercatalysis.com
Alkylating Agent An alkyl halide or sulfate. Benzyl bromide, 1-Bromobutane researchgate.netbcrec.id

| Temperature | Typically ranges from room temperature to moderate heating. | 40-60 °C | bcrec.idphasetransfercatalysis.com |

This methodology provides a versatile and efficient route for the synthesis of a wide range of ethers from phenolic precursors, including this compound. The ability to use less hazardous solvents and achieve high selectivity makes PTC an attractive option for industrial applications phasetransfercatalysis.com.

Development of Cleaner Production Processes for this compound

The development of cleaner, more sustainable production processes is a central goal in modern chemical manufacturing. For this compound, this involves moving away from traditional synthetic methods that may use corrosive catalysts, hazardous solvents, and generate significant waste streams. Green chemistry approaches focus on improving efficiency and minimizing environmental impact through the use of recyclable catalysts, safer reagents, and waste reduction.

A key area for developing cleaner production processes is the replacement of conventional homogeneous acid catalysts, such as sulfuric acid, with solid acid catalysts. Homogeneous catalysts are often corrosive and difficult to separate from the reaction mixture, leading to purification challenges and waste generation nih.gov. In contrast, solid acid catalysts, such as zeolites, acidic ion-exchange resins, and acid-activated clays, are heterogeneous, allowing for easy separation from the reaction product by simple filtration and subsequent reuse nih.gov. This not only simplifies the process but also reduces waste and lowers costs.

For the synthesis of related compounds like 4-tert-butylphenol, which involves the alkylation of phenol, various solid acid catalysts have been investigated to improve the process's environmental footprint. Zr-containing Beta zeolites, for example, have been shown to be effective for the selective alkylation of phenol rsc.org. Similarly, dealuminated montmorillonite clay has been used as an efficient catalyst in the liquid-phase alkylation of p-cresol with tert-butyl alcohol researchgate.net. These catalysts offer high conversion and selectivity under milder conditions than traditional methods. The principles demonstrated in these syntheses are applicable to the production of this compound, which can be synthesized via the etherification of hydroquinone (B1673460) with a tert-butylating agent like isobutylene or tert-butanol.

Another approach to cleaner production involves optimizing reaction conditions and solvents. The use of continuous flow reactors, as demonstrated in the PTC O-alkylation of phenols, can lead to higher yields, shorter reaction times, and improved safety and control over the process researchgate.netresearchgate.net. Furthermore, addressing the downstream environmental impact is also a component of cleaner production. For instance, methods for the effective removal of related phenolic compounds from wastewater, such as electrochemical oxidation, are being developed to minimize the environmental footprint of the entire product lifecycle arviatechnology.com.

Table 2: Comparison of Traditional vs. Cleaner Synthesis Approaches

Feature Traditional Production Methods Cleaner Production Processes
Catalyst Homogeneous liquid acids (e.g., H2SO4) Heterogeneous solid acids (e.g., Zeolites, Ion-exchange resins)
Catalyst Separation Difficult; often requires neutralization, leading to salt waste. Easy; simple filtration.
Catalyst Reusability Generally not reusable. High reusability over multiple cycles.
Corrosivity High, requiring specialized equipment. Low, less corrosive to equipment.
Byproducts/Waste Higher potential for byproducts and waste generation. Higher selectivity, leading to less waste.

| Solvents | May use hazardous or environmentally persistent solvents. | Focus on using safer, recyclable, or eliminating solvents. |

By adopting principles of green chemistry, such as the use of recyclable solid acid catalysts and optimizing reaction systems, the production of this compound can be made more efficient, economical, and environmentally benign.

Applications in Advanced Materials Science and Industrial Chemistry Research

Polymer Science and Resin Production

In the synthesis of polymers and resins, precise control over molecular architecture is paramount to achieving desired material properties. 4-tert-butylphenol (B1678320) serves as a critical agent in this process, primarily due to its monofunctional nature.

Role as a Monofunctional Chain Stopper and End Capper in Polymerization

During polymerization, difunctional monomers like bisphenol A are used as chain extenders to build long polymer chains. wikipedia.org In contrast, 4-tert-butylphenol possesses only one reactive site—the hydroxyl group—making it monofunctional. wikipedia.orgvinatiorganics.com This characteristic prevents it from forming further linkages and extending the polymer chain.

Consequently, it is intentionally introduced into polymerization reactions as a "chain stopper" or "end capper." wikipedia.orgvinatiorganics.com By reacting with the growing end of a polymer chain, it effectively terminates further growth. This function is crucial for regulating the final molecular weight and molecular weight distribution of the polymer, which in turn dictates its physical and mechanical properties. wikipedia.org

Integration into Phenolic, Polycarbonate, and Epoxy Resins

One of the most significant industrial applications of 4-tert-butylphenol is as a chemical intermediate in the production of various high-performance resins. industrialchemicals.gov.au Its major uses are in the manufacturing of polycarbonate, phenolic, and epoxy resins. wikipedia.orgvinatiorganics.comindustrialchemicals.gov.au

Phenolic Resins: It is a key monomer in the production of oil-soluble para-tert-butylphenol formaldehyde (B43269) resins. wikipedia.org These resins are integral to the formulation of adhesives, particularly neoprene-based adhesives, coatings, and printing inks. vinatiorganics.comhexiechem.com

Polycarbonate Resins: It is widely used in the synthesis of polycarbonates, not as a primary building block but as a modifier to control chain length. wikipedia.orgmade-in-china.com

Epoxy Resins: 4-tert-butylphenol can be reacted with epichlorohydrin to produce glycidyl ether, which is then used as a reactive diluent or hardener in epoxy resin formulations. wikipedia.orgvinatiorganics.comvinatiorganics.com This modification enhances properties such as flexibility and adhesion.

Molecular Weight Modification in Polycarbonate Manufacturing

The precise control of molecular weight is especially critical in polycarbonate manufacturing to tailor properties like melt viscosity, impact strength, and processability. 4-tert-butylphenol is considered an optimal end-capping agent for this purpose. researchgate.netresearchgate.net Research has demonstrated a clear relationship between the concentration of 4-tert-butylphenol added during polymerization and the resulting molecular weight of the polycarbonate.

As an end-capping agent, it is used to adjust the molecular weight and viscosity during the continuous production of polycarbonates. vinatiorganics.com Studies have shown that increasing the concentration of 4-tert-butylphenol leads to a predictable decrease in the average molecular weight of the resulting polymer. researchgate.netresearchgate.net For instance, in one study on the melt polymerization of branched polycarbonates, the addition of just 0.05 mol% of 4-tert-butylphenol resulted in a number average molecular weight of 20,000. researchgate.net

Effect of 4-tert-Butylphenol Concentration on Polycarbonate Molecular Weight
Concentration of 4-tert-Butylphenol (mol%)Resulting Number Average Molecular Weight (Mn)Reference
0.0520,000 researchgate.net
0.05 - 0.1520,000 - 30,000 researchgate.net

Antioxidant and Stabilizer Functions in Materials

The phenolic hydroxyl group in 4-tert-butylphenol allows it to function as an effective antioxidant. The bulky tert-butyl group enhances its solubility in organic materials and stabilizes the resulting phenoxy radical, making it an efficient scavenger of free radicals that cause material degradation. nih.gov This property is utilized to extend the service life of various materials. hexiechem.com

Applications in Rubber and Cellulose Ester Plastics

4-tert-butylphenol is employed as an antioxidant and anti-cracking agent in the rubber industry. industrialchemicals.gov.auvinatiorganics.commade-in-china.com Its incorporation into rubber formulations, including neoprene, helps to prevent oxidative degradation caused by heat, light, and environmental exposure, thereby preserving the mechanical properties and extending the durability of the final products. hexiechem.com It also serves as a stabilizer in cellulose ester plastics. industrialchemicals.gov.au

Stabilization in Paints, Coatings, and Printing Inks

In the formulation of paints, coatings, and printing inks, 4-tert-butylphenol and resins derived from it act as stabilizers. industrialchemicals.gov.auvinatiorganics.com It can be used as an anti-cracking agent and an additive that improves the performance and longevity of coatings. made-in-china.comchchem.com Phenolic resins based on 4-tert-butylphenol are specifically used to produce coating resins and printing ink resins, contributing to their stability and performance characteristics. vinatiorganics.comvinatiorganics.com

Mitigation of Oxidative Degradation in Consumer Products

Phenolic compounds, particularly those with bulky alkyl groups like 4-tert-butylphenol (PTBP), are widely employed as antioxidants and stabilizers in a broad spectrum of consumer products. guidechem.commdpi.com Their primary function is to inhibit oxidation, thereby preserving the quality, extending the shelf life, and protecting materials from oxidative degradation. guidechem.com This class of synthetic antioxidants, often referred to as tert-butyl phenolic antioxidants (TBP-AOs), is incorporated into materials such as plastics, rubber, cosmetics, food packaging, and adhesives. mdpi.comsemanticscholar.org

The antioxidant mechanism of PTBP stems from the ability of its hydroxyl (-OH) group to donate a hydrogen atom, which neutralizes free radicals and terminates the chain reactions characteristic of oxidation. guidechem.com The presence of the bulky tert-butyl group provides steric hindrance, which enhances the stability of the resulting phenoxy radical and prevents it from undergoing rapid side reactions. guidechem.com This structural feature makes PTBP and related compounds highly effective in protecting polymers like polycarbonate resins, epoxy resins, and polyvinyl chloride (PVC) from environmental oxidative effects. chchem.com It is an authorized additive in food packaging contact materials, where it helps maintain the integrity of the packaging during its service life.

Thermal Stability Studies in Fuel and Lubricant Additives

The thermal stability of 4-tert-butylphenol is a critical property that enables its use as an additive to increase the oxidative stability of fuels and lubricants. wikipedia.orgresearchgate.net Research has demonstrated that information on the thermal behavior of PTBP allows for a more substantiated approach to its application in these high-temperature environments. wikipedia.orgresearchgate.net Studies have been conducted to identify the components of its thermolysis reaction mixture and to develop kinetic models of the degradation process. wikipedia.org

The table below summarizes findings from thermal stability research on phenolic antioxidants.

Antioxidant TypeStudied ApplicationKey Finding
4-tert-butylphenol Fuel & Lubricant AdditivePossesses thermal stability that facilitates its use to increase the oxidative stability of fuels and lubricants. wikipedia.orgresearchgate.netresearchgate.net
Phenolic Antioxidants (General) LubricantsThe addition of phenolic antioxidants provides a clear enhancement in the resistance of base oils to thermal–oxidative degradation. ejournal.by
2,6-di-tert-butyl-4-methylphenol (BHT) LubricantsShows better thermal–oxidative resistance when mixed with other antioxidants like diphenylamine compared to when used alone. ejournal.by

Specialized Industrial Uses (Data Pertaining to 4-tert-butylphenol)

Plasticizer Functions

4-tert-butylphenol has documented use as a plasticizer, particularly for cellulose acetate. nih.gov Plasticizers are additives that increase the plasticity or fluidity of a material, making it softer and more flexible. In polymer science, the incorporation of a plasticizer like PTBP can modify the physical properties of the final product to meet specific performance requirements. Its role as a plasticizer is one of its several functions in the broader polymer and plastics industry. wikipedia.orgtaylorandfrancis.com

Raw Material for Adhesives and Insulating Varnishes

A primary and high-volume application of 4-tert-butylphenol is as a monomer and chemical intermediate in the production of synthetic resins, particularly oil-soluble phenolic resins and epoxy resins. penpet.com These resins are fundamental components in the formulation of a wide range of industrial products, including adhesives and insulating varnishes. vinatiorganics.comvinatiorganics.combluelotuschem.com

When condensed with formaldehyde, PTBP forms para-tertiary butylphenol formaldehyde resin (PTBP-FR), a thermoplastic resin used extensively in commercial adhesives for bonding materials like leather and rubber. wikipedia.org This accounts for a significant portion of its global use. vinatiorganics.com The resins derived from PTBP are also critical raw materials for:

Coating Resins: Used in paints and other surface coatings. vinatiorganics.com

Printing Inks: Forms the resinous binder in certain ink formulations. vinatiorganics.com

Insulating Varnishes: Applied to electrical components like coils for insulation and protection. vinatiorganics.com

Wood Laminate Resins: Used in the production of laminated wood products. vinatiorganics.com

In polymer synthesis, because PTBP is monofunctional (having only one reactive site on the phenol (B47542) ring for polymerization), it also serves as a "chain stopper" or "endcapper." wikipedia.orgbluelotuschem.com This function allows manufacturers to control the extent of polymerization and regulate the final molecular weight of polymers like polycarbonates. vinatiorganics.com

Antimicrobial Properties in Cleaning Agents

While phenols as a chemical class are among the oldest known disinfectants, specific data on 4-tert-butylphenol's role in modern cleaning agents is limited. msdvetmanual.com Phenolic compounds generally act as antimicrobial agents by denaturing and coagulating proteins, effectively functioning as protoplasmic poisons to a wide range of microorganisms. msdvetmanual.com

However, research into related compounds offers insight. For instance, 4-tert-pentylphenol, a structurally similar alkylphenol, is reported to be used as an antibacterial ingredient in cleaning and washing agents. Furthermore, other substituted phenols like 2,4-di-tert-butylphenol (B135424) have been identified as potent antimicrobial and antifungal agents in various studies. researchgate.net Due to toxicity concerns and the development of alternative active ingredients, the use of many traditional phenolic disinfectants in consumer and household cleaning products has declined. cloroxpro.com

Environmental Behavior, Biodegradation, and Remediation Studies of 4 Tert Butoxy Phenol

Environmental Distribution and Occurrence in Aquatic and Terrestrial Systems

Recent studies have confirmed the presence of 4-(tert-butoxy)phenol in a range of aquatic environments. This distribution is a direct consequence of its industrial production and use, leading to its release into wastewater streams and subsequent dispersal.

Presence in River Waters, Seawaters, and Sediments

This compound has been identified as a contaminant in diverse aquatic systems. Its detection has been reported in river waters, seawaters, and both river and marine sediments. nih.gov The compound's moderate water solubility and potential for adsorption to particulate matter contribute to its presence in both the water column and benthic zones. The accumulation in sediments is of particular concern as sediments can act as a long-term reservoir for pollutants, potentially leading to chronic exposure for aquatic organisms.

Detection in Sewage Treatment Plant Effluents and Wastewater

A primary pathway for the entry of this compound into the environment is through the discharge of treated wastewater. The compound has been consistently detected in the effluent from sewage treatment plants and industrial wastewater treatment facilities. nih.gov This indicates that conventional wastewater treatment processes may not be sufficient for the complete removal of this compound, leading to its continuous introduction into receiving water bodies. The presence of this compound in wastewater highlights the need for more advanced treatment technologies to mitigate its environmental release.

Biodegradation Mechanisms and Microbial Transformations

The biodegradation of this compound by microorganisms is a critical process that determines its persistence and fate in the environment. Research has focused on identifying bacteria capable of utilizing this compound as a carbon and energy source and elucidating the biochemical pathways involved in its degradation.

Isolation and Characterization of this compound-Utilizing Bacteria

Several bacterial strains with the ability to degrade this compound have been successfully isolated from environmental samples. Notably, researchers have identified strains of Sphingobium fuliginis from the rhizosphere sediment of the common reed, Phragmites australis, that can utilize this compound as their sole source of carbon and energy. nih.gov

In one study, three such strains, designated TIK-1, TIK-2, and TIK-3, were isolated through enrichment cultures. nih.gov The strain TIK-1 demonstrated the ability to completely degrade a 1.0 mM concentration of this compound within 12 hours, a process that was accompanied by cell growth. nih.gov Further investigations with Sphingobium fuliginis OMI, another isolated strain, have also confirmed its capacity to degrade this compound. researchgate.net The isolation of these bacterial strains is a significant step towards developing bioremediation strategies for environments contaminated with this pollutant.

Biochemical Pathway Elucidation: Meta-Cleavage and Ipso-Hydroxylation

The metabolic pathway for the degradation of this compound by Sphingobium fuliginis has been elucidated through detailed biochemical studies. The initial step in the degradation process involves the hydroxylation of the phenolic ring. acs.orgnih.gov This is followed by a meta-cleavage of the resulting catechol intermediate. nih.govacs.orgnih.gov The involvement of a meta-cleavage pathway was confirmed in experiments using 3-fluorocatechol, an inhibitor of meta-cleavage enzymes. In the presence of this inhibitor, the degradation of the catechol intermediate was blocked, confirming the crucial role of this enzymatic step. nih.gov While not explicitly detailed for this compound in the provided context, ipso-hydroxylation is a known mechanism for the degradation of some alkylphenols, where the alkyl group is substituted by a hydroxyl group.

Identification of Internal Metabolites (e.g., 4-tert-Butylcatechol (B165716), 3,3-Dimethyl-2-butanone)

During the biodegradation of this compound by Sphingobium fuliginis TIK-1, key metabolic intermediates have been identified using gas chromatography-mass spectrometry (GC-MS). The initial hydroxylation of this compound leads to the formation of 4-tert-butylcatechol. nih.gov This intermediate was observed to accumulate transiently in culture media before being further metabolized. nih.gov

Subsequent to the meta-cleavage of the 4-tert-butylcatechol ring, another significant metabolite, 3,3-dimethyl-2-butanone, is formed. nih.gov This compound, which retains the tert-butyl structure of the parent molecule, was also detected and monitored over the course of the degradation experiments. nih.gov The identification of these metabolites provides a clear picture of the biochemical transformations that occur during the microbial breakdown of this compound.

Table 1: Key Data on the Biodegradation of this compound by Sphingobium fuliginis TIK-1

ParameterObservation
Bacterial Strain Sphingobium fuliginis TIK-1
Degradation Time Complete degradation of 1.0 mM this compound within 12 hours
Initial Metabolite 4-tert-Butylcatechol
Subsequent Metabolite 3,3-Dimethyl-2-butanone
Degradation Pathway Initiated by hydroxylation followed by a meta-cleavage pathway

Environmental Persistence and Bioaccumulation Potential

While specific data on the environmental half-life of this compound in different environmental compartments like soil and water are not extensively documented, studies on structurally similar alkylphenols, such as 4-tert-octylphenol (B29142), indicate a tendency for environmental persistence. nih.gov A theoretical study on the atmospheric fate of 4-tert-butylphenol (B1678320) calculated its atmospheric lifetime to be approximately 10.8 months, suggesting a moderate level of persistence in the air. researchgate.net Biodegradation is expected to be a significant fate process in soil and water, particularly in the presence of adapted microorganisms. nih.gov

The bioaccumulation potential of this compound in aquatic organisms is considered to be low to moderate. Measured bioconcentration factor (BCF) values for 4-tert-butylphenol are in the range of 20 to 120. nih.gov The BCF is a measure of the extent of a chemical's concentration in an organism relative to its concentration in the surrounding water. These BCF values suggest a limited tendency for this compound to accumulate in the tissues of aquatic organisms. nih.gov

Photodegradation, the breakdown of compounds by light, is a key process influencing the environmental persistence of this compound. Research has explored various photodegradation techniques, including direct photolysis and advanced oxidation processes (AOPs).

Direct photolysis with UV-C light can degrade 4-tert-butylphenol, though the efficiency is often enhanced by the addition of oxidizing agents. tandfonline.comresearchgate.net Studies have shown that the degradation rate of 4-tert-butylphenol follows the order: UV/S₂O₈²⁻ > UV/H₂O₂ > UV-C. tandfonline.com The use of the UV/S₂O₈²⁻ system has been proven effective, with the degradation rate being influenced by factors such as the concentration of the persulfate, pH, temperature, and irradiation intensity. tandfonline.com

Photocatalysis using semiconductor materials has also been investigated for the degradation of this compound. Catalysts such as silver carbonate (Ag₂CO₃) and titanium dioxide-based materials (Ti₂O₃/TiO₂) have been shown to be effective under simulated solar light. mdpi.comnu.edu.kzmdpi.com For instance, complete degradation of a 5 ppm solution of 4-tert-butylphenol was achieved in 60 minutes using 200 mg/L of Ag₂O₃. mdpi.comnu.edu.kz The efficiency of photocatalytic degradation can be influenced by the presence of various ions in the water. For example, carbonate and nitrate (B79036) ions have been found to inhibit the photodegradation of 4-tert-butylphenol, while chloride and bicarbonate ions can enhance it. mdpi.com

Table 2: Efficiency of Different Photodegradation Methods for this compound

Method Catalyst/Oxidant Light Source Efficiency Reference
Direct Photolysis None UV-C Moderate tandfonline.com
Advanced Oxidation H₂O₂ UV High tandfonline.com
Advanced Oxidation S₂O₈²⁻ UV Very High tandfonline.com
Photocatalysis Ag₂CO₃ Simulated Solar Complete degradation (5 ppm in 60 min) mdpi.comnu.edu.kz
Photocatalysis mTiO-650 Solar 89.8% degradation in 150 min mdpi.com

Fugacity models are valuable tools for predicting the environmental distribution of chemicals. nih.govwikipedia.org These models use the concept of fugacity, which can be thought of as the "escaping tendency" of a chemical from a particular environmental phase (e.g., air, water, soil, sediment). unipd.it By calculating the fugacity of a compound in different compartments, scientists can predict its partitioning behavior and ultimate fate in the environment.

The application of a fugacity model to this compound would require key physical and chemical properties of the compound as inputs. trentu.ca These include its molecular weight, water solubility, vapor pressure, and octanol-water partition coefficient (Log Kow). trentu.ca Based on these properties, the model can estimate the distribution of this compound among various environmental media. Given its moderate water solubility and Log Kow, a fugacity model would likely predict that this compound will partition to a significant extent into soil and sediment when released into the environment.

Fugacity models are typically structured in levels of increasing complexity (Levels I, II, and III) to provide a comprehensive picture of a chemical's environmental behavior. ulisboa.pt

Level I calculates the equilibrium distribution of a chemical in a closed environment.

Level II considers a steady-state scenario with inputs and outputs, including advection (movement with a fluid) and degradation.

Level III provides a more realistic non-equilibrium, steady-state assessment of a chemical's fate, accounting for transport between different environmental compartments.

Bioremediation Strategies for this compound Contamination

Bioremediation, the use of biological organisms to clean up contaminated sites, offers a promising and environmentally friendly approach for addressing this compound pollution. Strategies can be broadly categorized as in situ (treatment at the contaminated site) and ex situ (excavation and treatment elsewhere).

The isolation of microbial strains with a high capacity for degrading this compound is a cornerstone of effective bioremediation. As previously discussed, Sphingobium fuliginis strain TIK-1 is a prime candidate for bioaugmentation, a strategy that involves introducing specific microorganisms to a contaminated site to enhance the degradation of the target pollutant. asm.org The ability of this strain to utilize 4-tert-butylphenol as a sole carbon source and its rapid degradation kinetics make it a strong candidate for use in bioreactors for treating contaminated water or for direct application to contaminated soils. asm.orgnih.gov Another strain, Sphingobium fuliginis OMI, has also been identified as capable of degrading 4-tert-butylphenol and other alkylphenols. acs.orgnih.govsemanticscholar.orgresearchgate.net

Phytoremediation, which uses plants to remove, contain, or degrade environmental contaminants, is another potential strategy. The presence of plants can create a favorable environment in the rhizosphere (the soil region around plant roots) for the growth of pollutant-degrading microorganisms. The discovery of S. fuliginis in the rhizosphere of Phragmites australis suggests that this plant could be used in constructed wetlands or for phytoremediation of sites contaminated with 4-tert-butylphenol. asm.org The plant roots may provide a habitat and essential nutrients for the bacteria, thereby enhancing the in-situ biodegradation of the compound.

In addition to bioaugmentation and phytoremediation, other bioremediation techniques that could be applied to this compound contamination include:

Biostimulation: This involves the addition of nutrients and oxygen to a contaminated site to stimulate the activity of indigenous microorganisms that are capable of degrading the pollutant.

Landfarming: Contaminated soil is excavated and spread over a prepared bed to stimulate microbial activity through aeration and the addition of nutrients.

Composting: Contaminated soil is mixed with organic materials such as wood chips or agricultural waste to enhance the degradation of the pollutant by thermophilic microorganisms.

The selection of the most appropriate bioremediation strategy will depend on the specific characteristics of the contaminated site, including the concentration of this compound, the soil type, and the hydrogeological conditions.

Biological Activities and Toxicological Mechanisms of 4 Tert Butoxy Phenol and Its Derivatives

Endocrine Disrupting Potentials and Receptor Interactions of 4-(tert-Butoxy)phenol and its Derivatives

Interaction with Estrogen Receptors

This compound, and more broadly its related compound 4-tert-butylphenol (B1678320), are recognized for their potential to interact with the endocrine system. nih.gov As a non-hindered phenol (B47542), 4-tert-butylphenol is anticipated to exhibit estrogenic properties. nih.gov Investigations have indicated that it has the potential to act as an endocrine disruptor by mimicking the activity of natural estrogen and binding to the estrogen receptor (ER). nih.gov This interaction can alter the function of the endocrine system, potentially leading to adverse health effects. nih.gov

The estrogenic activity of 4-tert-butylphenol is supported by a high degree of concordance between various in vitro assays and computational models, which collectively suggest weak estrogenic activity. nih.gov For instance, in the ToxCast ER agonist model, 4-tert-butylphenol recorded a score of 0.161, surpassing the activity threshold of ≥0.1. nih.gov This indicates a positive result for estrogenic potential. Furthermore, structurally similar analogues have also demonstrated estrogenic activity in such assays. nih.gov In vivo data from uterotrophic assays further substantiates these findings, with 4-tert-butylphenol showing activity at certain concentrations. nih.gov The ability of 4-tert-butylphenol to bind to the estrogen receptor underscores its classification as a substance of potential concern for endocrine disruption. researchgate.net

Activation of Retinoid X Receptors (RXRs) by Alkylated Phenols

Certain derivatives of this compound, specifically other alkylated phenols, have been identified as activators of Retinoid X Receptors (RXRs). nih.govnih.gov RXRs are a class of nuclear receptors that play a crucial role in regulating various physiological processes by forming heterodimers with other nuclear receptors, such as the Peroxisome Proliferator-Activated Receptor (PPAR) and the Liver X Receptor (LXR). medchemexpress.comwikipedia.org

One notable derivative, 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), has been shown to directly bind to and activate RXRα. nih.govnih.gov This activation is significant because the RXR is a heterodimerization partner for approximately one-third of the nuclear receptors in humans, including those involved in metabolism and development. wikipedia.orgnih.gov The interaction of 2,4-DTBP with RXRα has been confirmed through the solving of its crystal structure, which elucidates the specific binding mode. nih.gov This structural understanding has allowed for predictions about the activity of related compounds, suggesting that the chemical composition of alkylated phenols strongly influences their endocrine-disrupting effects. nih.govnih.gov The activation of RXRs by these compounds indicates a potential mechanism through which they can act as endocrine disruptors and influence metabolic processes. nih.govnih.gov

Effects on Vitellogenin Induction in Aquatic Organisms

Alkylphenols, a class of compounds to which this compound belongs, are recognized as endocrine disrupters in aquatic environments. nih.govresearchgate.net A key indicator of estrogenic activity in aquatic organisms, particularly in male fish, is the induction of vitellogenin (VTG) synthesis. nih.gov Vitellogenin is a precursor to egg yolk protein and is typically produced by females in response to endogenous estrogens. nih.gov Its presence in males is an established biomarker for exposure to estrogenic compounds. nih.gov

Studies have demonstrated that exposure to various alkylphenols, such as nonylphenol and octylphenol, leads to a significant increase in plasma vitellogenin levels in male fish. nih.gov For example, male carp (B13450389) exposed to these compounds through injection, feeding, or immersion in water showed significantly elevated VTG concentrations. nih.gov This response has been observed in various fish species and serves as a sensitive endpoint for assessing the estrogenic effects of environmental pollutants. nih.gov The induction of vitellogenin in male fish exposed to alkylphenols highlights the potential for these chemicals to disrupt normal reproductive and endocrine functions in aquatic ecosystems. researchgate.net

Cytotoxicity and Cell Physiology Impacts

Induction of Adipogenesis in Human Mesenchymal Stem Cells

Derivatives of this compound, such as 2,4-di-tert-butylphenol (2,4-DTBP), have been investigated for their potential to act as "obesogens," chemicals that can promote obesity. nih.govnih.gov Research using human mesenchymal stem cells (MSCs) has shown that exposure to 2,4-DTBP can lead to an increase in lipid accumulation and the expression of genes that are markers for adipogenesis, the process by which fat cells develop. nih.govbiorxiv.org

The mechanism behind this induction of adipogenesis involves the activation of the peroxisome proliferator-activated receptor γ (PPARγ)-retinoid X receptor (RXR) heterodimer. biorxiv.orgresearchgate.net Specifically, 2,4-DTBP has been found to activate this pathway by directly binding to and activating RXRα, rather than PPARγ. nih.govnih.gov This was confirmed through antagonist assays where the effects of 2,4-DTBP on lipid accumulation were inhibited by an RXRα antagonist. biorxiv.org These findings suggest that certain alkylated phenols can influence fat cell differentiation, highlighting a potential role as environmental contributors to obesity through their interaction with nuclear receptor signaling pathways. nih.govnih.gov

Melanocyte Death Mechanisms and Depigmentation Phenomena

4-tert-butylphenol (4-TBP), a related compound, is known to be selectively damaging to melanocytes, the pigment-producing cells in the skin, which can lead to skin depigmentation, a condition sometimes referred to as occupational vitiligo. nih.govresearchgate.net At higher concentrations, 4-TBP is more cytotoxic to melanocytes than to other skin cells like keratinocytes. nih.gov

The mechanism of melanocyte death induced by 4-TBP involves the induction of cellular stress and apoptosis. oup.comoup.com Exposure to 4-TBP can lead to the generation and secretion of heat shock protein 70 (HSP70) by melanocytes. nih.govnih.gov This stress response, in turn, can sensitize the melanocytes to be killed by immune cells, such as dendritic cells. nih.govnih.gov Specifically, 4-TBP-exposed melanocytes show increased expression of death receptors, making them more susceptible to apoptosis. nih.gov This process of oxidative stress and subsequent apoptotic cell death is considered a key mechanism by which 4-TBP can induce vitiligo, as the death of melanocytes leads to the loss of skin pigment. oup.comoup.com

In Vitro Cytotoxicity Against Cancer Cell Lines (e.g., HeLa)

The cytotoxic potential of alkylphenols, including derivatives of this compound, has been a subject of scientific investigation. Studies on various human cell lines demonstrate that the cytotoxic effects are often dose-dependent and cell-type specific. For instance, the viability of human melanocyte cell lines is significantly impacted by exposure to 4-tertiary butyl phenol (4-TBP), a closely related compound.

Research has shown that at a concentration of 250 μM, 4-TBP significantly reduces the viability of immortalized melanocyte cell lines, PIG1 and PIG3V, to 59.1% and 37.5% respectively after 72 hours of exposure. nih.gov In contrast, primary fibroblast and melanocyte cultures were not significantly affected at this concentration, indicating a higher sensitivity in the immortalized cell lines. nih.gov Fibroblasts, in general, showed less sensitivity to 4-TBP than melanocytes. nih.gov

While specific data on this compound's effect on HeLa (human cervical cancer) cells is limited, broader studies on alkylphenols suggest that the structure of the alkyl substituent plays a crucial role. Increased length and molecular bulkiness of the substituent on the phenol ring have been inferred to have an important influence on cytotoxicity. This suggests that the tert-butoxy (B1229062) group would contribute to the molecule's cytotoxic profile.

CompoundCell LineConcentration (μM)Exposure Time (h)Cell Viability (%)Reference
4-tertiary Butyl Phenol (4-TBP)PIG1 (Immortalized Melanocytes)2507259.1 nih.gov
4-tertiary Butyl Phenol (4-TBP)PIG3V (Immortalized Vitiligo Melanocytes)2507237.5 nih.gov
4-tertiary Butyl Phenol (4-TBP)Primary Melanocytes25072Not significantly affected nih.gov
4-tertiary Butyl Phenol (4-TBP)Primary Fibroblasts25072Not significantly affected nih.gov

Impact on Cell Survival Genes and Oxidative Stress Pathways

Phenolic compounds, including tert-butylated derivatives, are known to modulate cellular signaling pathways involved in cell survival and oxidative stress. A key pathway influenced by these compounds is the Nrf2 (NF-E2-related factor 2) pathway, a primary regulator of cellular defense against oxidative and electrophilic stress. nih.govresearchgate.net

Tert-butylhydroquinone (B1681946) (tBHQ), a metabolite of the synthetic phenolic antioxidant butylated hydroxyanisole (BHA), is a potent activator of Nrf2. nih.govresearchgate.net Activation of Nrf2 leads to the transcription of a wide array of cytoprotective genes, including antioxidant enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1). nih.gov Studies have shown that 4-Acetoxyphenol, another phenolic derivative, protects retinal pigment epithelial (RPE) cells from oxidative stress-induced necrosis by stabilizing Nrf2 and inducing its translocation to the nucleus, thereby upregulating NQO1 and HO-1. nih.gov This suggests that the antioxidant effects of some phenolic compounds are mediated through the activation of endogenous defense mechanisms.

Furthermore, exposure to certain alkylphenols can impact immune signaling pathways. For example, 4-tert-octylphenol (B29142) has been shown to enhance the production of interleukin-4 (IL-4), a key cytokine in allergic responses, in T cells. This effect is mediated through the stimulation of calcineurin-dependent activation of the Nuclear Factor of Activated T-cells (NF-AT). nih.gov This indicates that beyond direct antioxidant effects, these compounds can modulate specific gene expression programs that control cell function and survival.

Antioxidant and Pro-oxidant Activity Studies

Tert-butylated phenols are widely recognized for their antioxidant properties, which are leveraged in various industrial applications, from food preservation to plastics stabilization. However, their activity is complex and can sometimes involve pro-oxidant effects.

Radical Scavenging Activity (e.g., DPPH, FRAP Assays)

The antioxidant capacity of phenolic compounds is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom and scavenge the stable DPPH free radical. The FRAP assay measures the reduction of the ferric-tripyridyltriazine ([Fe(III)-TPTZ]) complex to the ferrous ([Fe(II)-TPTZ]) form. nih.gov

While specific IC50 values (the concentration required to scavenge 50% of radicals) for this compound are not widely documented, data for related compounds illustrate the potent radical scavenging activity of this class. For example, tert-butylhydroquinone (TBHQ) and butylated hydroxytoluene (BHT) are well-characterized synthetic phenolic antioxidants.

CompoundAssayIC50 / EC50 Value (µg/mL)Reference
tert-Butylhydroquinone (TBHQ)DPPH22.20 nih.gov
Propyl Gallate (PG)DPPH8.74 nih.gov
Hydroquinone (B1673460) (HQ)DPPH11.34 nih.gov
tert-Butylhydroquinone (TBHQ)ABTS33.34 nih.gov
Propyl Gallate (PG)ABTS18.17 nih.gov

Note: Lower IC50/EC50 values indicate higher antioxidant activity.

Mechanism of Antioxidant Action of Tert-Butyl Phenolic Antioxidants

The antioxidant mechanism of tert-butyl phenolic compounds, often referred to as hindered phenols, is centered on their ability to act as chain-breaking antioxidants. partinchem.com The process involves the donation of a hydrogen atom from the phenolic hydroxyl (-OH) group to a free radical (R•), effectively neutralizing it and terminating the oxidative chain reaction. vinatiorganics.comnih.gov

R• + Ar-OH → R-H + Ar-O•

The resulting phenoxy radical (Ar-O•) is relatively stable and unreactive, preventing it from propagating the chain reaction. partinchem.com This stability is conferred by two key structural features:

Resonance Stabilization : The unpaired electron on the oxygen atom can be delocalized across the aromatic ring. partinchem.com

Steric Hindrance : The bulky tert-butyl groups positioned ortho and/or para to the hydroxyl group physically obstruct the radical center on the oxygen atom. vinatiorganics.com This steric hindrance makes it difficult for the phenoxy radical to react with other molecules, further enhancing its stability and preventing it from acting as a pro-oxidant. vinatiorganics.com

Influence of Substituent Nature on Antioxidant Capabilities

The antioxidant efficacy of phenolic compounds is highly dependent on the nature and position of substituents on the aromatic ring. nih.gov Electron-donating groups, such as alkyl (e.g., tert-butyl) and alkoxy (e.g., methoxy, tert-butoxy) groups, increase the electron density on the phenolic oxygen. This weakens the O-H bond, making the hydrogen atom easier to donate and thus enhancing the radical scavenging activity. researchgate.net

The position of these substituents is also critical. Ortho and para substitutions are generally more effective at stabilizing the resulting phenoxy radical through resonance and steric effects. researchgate.net For instance, the presence of a bulky tert-butyl group at the ortho position significantly contributes to the stability of the phenoxy radical. In this compound, the tert-butoxy group at the para position acts as an electron-donating group, which is expected to enhance its hydrogen-donating ability and contribute positively to its antioxidant potential.

Other Biological Effects

Beyond their antioxidant and cytotoxic properties, derivatives of this compound exhibit a range of other biological activities, including potential endocrine disruption and modulation of cellular differentiation.

One notable effect is the potential to act as an "obesogen." Studies on 2,4-di-tert-butylphenol (2,4-DTBP) have shown that it can induce adipogenesis (the formation of fat cells) in human mesenchymal stem cells. biorxiv.org This activity was found to be mediated through the activation of the Retinoid X Receptor (RXR), a key nuclear receptor involved in regulating metabolism and development. biorxiv.org

Furthermore, as mentioned previously, certain alkylphenols can influence the immune system. 4-tert-octylphenol enhances the production of IL-4, suggesting a potential to exacerbate allergic inflammatory responses. nih.gov In a different context, 4-tertiary butyl phenol has been shown to sensitize melanocytes to killing by dendritic cells, an effect relevant to the pathogenesis of vitiligo, a depigmenting skin disorder. nih.gov These findings underscore the diverse and complex biological roles of this class of chemical compounds.

Antifungal Activity (e.g., against Aspergillus niger, Fusarium oxysporum)

Derivatives of this compound, particularly 2,4-di-tert-butylphenol (2,4-DTBP), have demonstrated significant antifungal properties against a range of phytopathogenic fungi. researchgate.netnih.gov Research has highlighted its efficacy against species such as Aspergillus niger and Fusarium oxysporum, which are known to cause considerable damage to crops. researchgate.netnih.gov The antifungal mechanism of these compounds is multifaceted, involving the inhibition of spore germination and the disruption of fungal cell structure. researchgate.net

Studies have shown that 2,4-DTBP, a volatile organic compound produced by microbes like Pseudomonas monteilii, can inhibit the hyphal growth of Fusarium oxysporum in vitro. researchgate.net The compound disrupts the fungal cell membrane and induces oxidative stress, which leads to the inhibition of fungal growth. researchgate.net For instance, at a concentration of 100 μg/mL, 2,4-DTBP was found to significantly inhibit the mycelial growth of Phytophthora capsici by approximately 50%. nih.gov The fungicidal activity of related compounds has also been observed against Penicillium chrysogenum. researchgate.net The mechanism of action includes causing hyphal deformation and disrupting β-tubulin assembly. researchgate.net

The table below summarizes the observed antifungal effects of 2,4-di-tert-butylphenol on selected fungal species.

Fungal SpeciesObserved EffectReference
Fusarium oxysporumInhibition of hyphal growth; Disruption of cell membrane; Induction of oxidative stress. researchgate.netresearchgate.net
Aspergillus nigerFungicidal activity; Inhibition of spore germination. researchgate.net
Phytophthora capsici~50% inhibition of mycelial growth at 100 µg/mL. nih.gov
Candida albicansInhibition and disruption of biofilms. mdpi.com

Anti-inflammatory Responses

Phenolic compounds, including derivatives of this compound, are recognized for their anti-inflammatory properties. mdpi.comsci-hub.se The anti-inflammatory activity of compounds like 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs has been documented in numerous studies. nih.govmdpi.com These compounds can act as potent dual inhibitors of both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the metabolic pathways of arachidonic acid that lead to the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes. sci-hub.se

For example, a series of synthesized 3-(3,5-di-tert-butyl-4-hydroxybenzylidene)pyrrolidin-2-ones showed anti-inflammatory activities equipotent to indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), but with reduced ulcerogenic effects. sci-hub.se Other related compounds, such as 2-tert-butyl-4-methoxyphenol (B74144) (BHA) and 2,4,6-tri-tert-butylphenol (B181104) (TBP), have been shown to inhibit the expression of cyclooxygenase-2 (Cox2) and tumor necrosis factor-alpha (Tnfa) genes in lipopolysaccharide (LPS)-stimulated cells. researchgate.net Similarly, certain 2-(4-(tert-butyl)phenoxy)-N-(1-phenylethyl)acetamide derivatives have been evaluated for their anti-inflammatory activity. nih.gov

The research into these compounds represents a class of potential NSAIDs that also possess antioxidant properties, which can contribute to their anti-inflammatory effects. sci-hub.se

Enzyme Inhibition Studies (e.g., α-glucosidase, α-amylase)

Phenolic compounds are known inhibitors of carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase, which play a crucial role in postprandial hyperglycemia. rsc.orgnih.gov Inhibition of these enzymes can delay carbohydrate digestion and glucose absorption, representing a key therapeutic strategy for managing type 2 diabetes. nih.gov

A derivative, 2,4-di-tert-butylphenol (2,4-DTBP), isolated from Coccinia grandis, has been evaluated for its potential to inhibit α-amylase. nih.gov In vitro studies demonstrated a concentration-dependent inhibition of the enzyme, with a reported IC50 value of 64.36 μg/ml. nih.gov Molecular docking studies further supported these findings, suggesting that the compound binds to the active site of human pancreatic α-amylase with high affinity, indicated by a favorable docking score of -81.48 Kcal mol-1. nih.gov The interaction is stabilized by electrostatic, hydrophobic, and hydrogen bonds. nih.gov While direct studies on this compound itself are less common, the inhibitory activity of its derivatives highlights the potential of this class of compounds. The inhibitory effects of various phenolic compounds against these enzymes are generally linked to their molecular structure. rsc.org

The table below presents the α-amylase inhibitory activity of 2,4-di-tert-butylphenol.

CompoundTarget EnzymeIC50 ValueDocking Score (Kcal/mol)
2,4-di-tert-butylphenolα-amylase64.36 µg/mL-81.48

Potential for Therapeutic Strategies

The diverse biological activities of this compound derivatives, including antioxidant, anti-inflammatory, antifungal, and enzyme inhibitory effects, suggest their potential for various therapeutic strategies. mdpi.comnih.gov The ability of these compounds to combat oxidative stress is a key factor in their therapeutic potential for conditions where free radical damage is implicated. nih.gov

For instance, 2,4-di-tert-butylphenol (2,4-DTBP) is considered a potential candidate for development as an antibacterial and anticancer agent. researchgate.net Its antioxidant properties also make it a candidate for biopreservatives and dietary supplements. researchgate.net The dual action of some derivatives as both anti-inflammatory agents and antioxidants offers a promising approach for treating inflammatory diseases. sci-hub.se Furthermore, the demonstrated inhibition of α-amylase and α-glucosidase by phenolic derivatives points to their potential use in developing new treatments for diabetes mellitus. rsc.orgnih.gov The broad-spectrum bioactivity of these compounds provides a foundation for further research into their therapeutic applications, aiming to elucidate their mechanisms of action more fully and explore their potential in clinical settings. nih.govnih.gov

Advanced Analytical and Spectroscopic Characterization in 4 Tert Butoxy Phenol Research

Chromatographic and Mass Spectrometric Techniques

Chromatography coupled with mass spectrometry provides an exceptionally sensitive and specific platform for the analysis of 4-(tert-Butoxy)phenol, its precursors, and its metabolites. These hyphenated techniques are indispensable for both qualitative and quantitative assessments in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile metabolites of phenolic compounds. In studies involving the environmental degradation or biological metabolism of related alkylphenols like 4-tert-butylphenol (B1678320), GC-MS is crucial for identifying breakdown products. nih.gov For instance, in the analysis of bacterial degradation of 4-tert-butylphenol, GC-MS has been used to identify and quantify metabolites such as 3,3-dimethyl-2-butanone. nih.gov

The primary challenge in GC-MS analysis of phenolic compounds is their relatively low volatility. To overcome this, a derivatization step is often required to convert the analytes into more volatile and thermally stable forms. nih.gov Common derivatizing agents include silylating reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov Following separation on the GC column based on boiling point and polarity, the eluted compounds are ionized, typically by electron ionization (EI). The resulting mass spectra, which provide a unique fragmentation pattern or "fingerprint" for each compound, are then compared against spectral libraries for positive identification of metabolites. biomedpharmajournal.org

Electrospray Ionization Mass Spectrometry (ESI-MS) for Structural Elucidation

Electrospray Ionization Mass Spectrometry (ESI-MS), particularly when coupled with tandem mass spectrometry (MS/MS), is a cornerstone for the structural elucidation of a wide range of organic molecules, including phenolic compounds and their derivatives. mdpi.comnih.gov ESI is a "soft" ionization technique that typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]-, preserving the molecular weight information which might be lost in harsher ionization methods. mdpi.com

For structural analysis, precursor ions corresponding to the compound of interest are selected and subjected to collision-induced dissociation (CID). This process generates a series of product ions by breaking the molecule at its weakest bonds. The resulting fragmentation pattern provides rich structural information. researchgate.net For example, in the analysis of related bisphenols, fragmentation pathways elucidated through ESI-MS/MS have been used to identify transformation products, involving processes like hydroxylation or cleavage of the molecular structure. unito.it This methodology is directly applicable to characterizing reaction products or degradation byproducts of this compound, allowing researchers to piece together its molecular structure by interpreting the relationship between precursor and product ions. unito.itmdpi.com

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the preferred method for the separation and quantitative analysis of phenolic compounds from various matrices. researchgate.net Its versatility allows for the analysis of non-volatile and thermally sensitive compounds without the need for derivatization. In studies of 4-tert-butylphenol degradation, HPLC with UV detection was used to quantify the diminishing concentration of the parent compound and the appearance of metabolites like 4-tert-butylcatechol (B165716) over time. nih.gov

A typical HPLC method for this compound would utilize a reversed-phase column, such as a C18 column. The separation is achieved using a mobile phase, often a mixture of acetonitrile and water, and the compounds are detected by a UV detector at a wavelength where the phenol (B47542) chromophore absorbs strongly, such as 277 nm. nih.gov For highly sensitive and selective quantification, especially in complex environmental samples like drinking water, HPLC is often coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net In this setup, quantification is performed using techniques like the external standard method, which can achieve very low detection limits. researchgate.net

Table 1. Typical HPLC Parameters for Alkylphenol Analysis. nih.gov
ParameterDescription
ColumnShim-pack VP-ODS (C18)
Mobile PhaseAcetonitrile-water (8:2, v/v)
DetectionUV/Vis at 277 nm
ApplicationQuantitative analysis of 4-tert-butylphenol and its metabolites

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the definitive structural confirmation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR and ¹³C NMR for Structural Confirmation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are routinely used to confirm the molecular structure of this compound and its derivatives. nih.gov

In the ¹H NMR spectrum of this compound, the large tert-butyl group on the ether linkage would produce a sharp singlet at approximately 1.3 ppm, integrating to nine protons. The aromatic protons would appear as two distinct doublets in the range of 6.8-7.4 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The phenolic hydroxyl proton would give rise to a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides complementary information. It would show a signal for the quaternary carbon of the tert-butyl group around 78 ppm and a signal for the methyl carbons of the tert-butyl group around 29 ppm. The aromatic carbons would produce four distinct signals, with the carbon attached to the oxygen (C-O) appearing furthest downfield (around 150-155 ppm).

Table 2. Predicted NMR Chemical Shifts (δ) for this compound.
NucleusStructural AssignmentExpected Chemical Shift (ppm)Multiplicity
¹H-OC(CH₃)₃~1.3Singlet
¹HAromatic C-H~6.8 - 7.4Two Doublets
¹H-OHVariableBroad Singlet
¹³C-OC(CH₃)₃~78Quaternary
¹³C-OC(CH₃)₃~29Methyl
¹³CAromatic C-O (ether)~153Quaternary
¹³CAromatic C-O (hydroxyl)~152Quaternary
¹³CAromatic C-H~115 - 122CH

Application in Complexation and Reaction Product Analysis

Beyond simple structural confirmation, NMR is a valuable tool for studying dynamic processes and analyzing complex mixtures. It is used to investigate host-guest chemistry and to identify products formed during chemical reactions. For instance, ¹H NMR has been employed to study the inclusion complexes of calixarenes, which are macrocycles synthesized from p-tert-butylphenol. rsc.org When a guest molecule is encapsulated within the calixarene cavity, its proton resonances exhibit significant complexation-induced shifts, providing spatial information about the location and orientation of the guest molecule. rsc.org

Furthermore, ¹H NMR is used to monitor the progress of reactions and analyze the final product mixture. In studies of phenol oxidation, NMR analysis of the reaction mixture (after removal of paramagnetic metal complexes) helps to identify the structure and yield of the resulting products. rsc.org This application is essential for confirming the outcome of synthetic procedures aiming to create derivatives of this compound.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are fundamental tools for investigating the molecular structure and electronic transitions of this compound and its derivatives.

The IR spectrum of a phenol typically shows a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. libretexts.orglibretexts.org However, in this compound, this band would be absent due to the replacement of the phenolic hydrogen with a tert-butyl group. Instead, the presence of the ether linkage is a key identifying feature. The C-O-C stretching vibrations of ethers typically produce strong absorption bands in the fingerprint region of the IR spectrum, between 1000 and 1300 cm⁻¹. libretexts.org Specifically, aryl alkyl ethers exhibit a characteristic asymmetric C-O-C stretch between 1200 and 1275 cm⁻¹ and a symmetric stretch between 1020 and 1075 cm⁻¹.

The vibrations associated with the aromatic ring are also prominent. These include C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which typically appear in the 1450-1600 cm⁻¹ region. chegg.com The substitution pattern on the benzene ring also influences the spectrum, with specific out-of-plane C-H bending vibrations providing clues to the substitution pattern. For a 1,4-disubstituted (para) benzene ring, a strong absorption is expected in the 800-850 cm⁻¹ range.

The tert-butyl group will also exhibit characteristic vibrations, including C-H stretching and bending modes. The C-H stretching of the methyl groups will be observed just below 3000 cm⁻¹. The bending vibrations of the tert-butyl group can also be observed in the fingerprint region.

Table 1: Expected Infrared Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic RingC-H stretch> 3000
C=C stretch1450 - 1600
C-H out-of-plane bend (para)800 - 850
EtherC-O-C asymmetric stretch1200 - 1275
C-O-C symmetric stretch1020 - 1075
tert-Butyl GroupC-H stretch< 3000

Absorption Spectra in Phthalocyanine Derivatives

Phthalocyanines are large, aromatic macrocyclic compounds that exhibit intense absorption in the visible region of the electromagnetic spectrum, making them useful as dyes and in optical applications. The electronic absorption spectra of phthalocyanine derivatives are sensitive to peripheral substituents. The incorporation of this compound moieties onto a phthalocyanine core would be expected to influence its electronic properties and, consequently, its UV-Vis absorption spectrum.

In a study on related 4β-(4-tert-butylphenoxy)phthalocyanine positional isomers, the UV-Vis spectra were found to be typical for unmetallated phthalocyanines, showing a split Q band in the red region of the spectrum and a B band (or Soret band) in the blue region. scielo.org.zaresearchgate.net The Q band, which is characteristic of the phthalocyanine macrocycle, arises from the π-π* transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). scielo.org.za The B band, at higher energy, corresponds to deeper π-π* transitions. The position and shape of these bands can be influenced by the substituents on the periphery of the phthalocyanine ring. For the 4β-(4-tert-butylphenoxy)phthalocyanine isomers, the Q band was observed to be split, which is a common feature for metal-free phthalocyanines due to their lower symmetry compared to their metallated counterparts. scielo.org.za

Table 2: UV-Vis Absorption Data for 4β-(4-tert-Butylphenoxy)phthalocyanine Isomers in Dichloromethane

IsomerQ band λmax (nm)B band λmax (nm)
C4h702, 670, 640, 612338
D2h702, 669, 639, 611338
Cs703, 670, 640, 612338
C2v703, 670, 640, 612338

Data sourced from Gounden et al. (2017) scielo.org.za

Other Spectroscopic and Thermal Analysis Methods

Beyond standard IR and UV-Vis spectroscopy, other analytical techniques provide deeper insights into the thermal and electronic properties of materials derived from this compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. researchgate.netnih.gov It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc) of a polymer. For a hypothetical polymer composite incorporating a this compound derivative, DSC could be used to assess the effect of the additive on the thermal properties of the polymer matrix. For instance, the incorporation of a bulky substituent like this compound into a polymer backbone could alter the chain packing and mobility, leading to changes in the Tg. DSC could also be used to study the curing behavior of thermosetting resins modified with this compound. kpi.ua

Dynamic Mechanical Thermal Analysis (DMTA) is a technique used to measure the mechanical and viscoelastic properties of materials as a function of temperature, frequency, and time. researchgate.netthermofisher.com In a DMTA experiment, a sinusoidal stress is applied to a sample, and the resulting strain is measured. This allows for the determination of the storage modulus (E' or G'), which represents the elastic response of the material, and the loss modulus (E'' or G''), which represents the viscous response. The ratio of the loss modulus to the storage modulus is the tan delta (tan δ), which is a measure of the damping properties of the material. DMTA is particularly sensitive to the glass transition, where a significant drop in the storage modulus and a peak in the tan δ are observed. youtube.com For a polymer composite containing this compound, DMTA could provide information on the stiffness of the composite, its damping capabilities, and the effect of the additive on the polymer's glass transition temperature. azom.com

Magneto-Circular Dichroism (MCD) spectroscopy is a technique that measures the difference in absorption of left and right circularly polarized light in the presence of a magnetic field. It is a powerful tool for probing the electronic structure of molecules, particularly for studying degenerate and near-degenerate electronic states.

In the context of this compound derivatives, MCD spectroscopy has been applied to the study of 4β-(4-tert-butylphenoxy)phthalocyanine isomers. researchgate.net The MCD spectra of these compounds provide valuable information that complements the UV-Vis absorption spectra. The Q bands in the MCD spectra of the phthalocyanine isomers were analyzed to gain further insight into the electronic transitions of the macrocycle. researchgate.net The shape and sign of the MCD signals can help in the assignment of electronic transitions and in understanding the effects of substituents and symmetry on the electronic structure of the phthalocyanine ring. researchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(tert-Butoxy)phenol, and how can reaction selectivity be optimized?

  • Methodology :

  • Nucleophilic substitution : React phenol with tert-butyl halides (e.g., tert-butyl chloride) in the presence of a base (e.g., NaOH) under controlled temperatures (60–80°C). Use polar aprotic solvents like DMF to enhance reaction efficiency .
  • Oxidative pathways : Tert-butyl groups can be introduced via Friedel-Crafts alkylation using tert-butyl alcohols and acid catalysts. Monitor reaction progress via TLC or GC-MS to avoid over-alkylation or side products like quinones .
    • Optimization : Adjust stoichiometry (1:1.2 molar ratio of phenol to tert-butyl reagent) and employ inert atmospheres (N₂/Ar) to minimize oxidation byproducts .

Q. How should researchers characterize this compound to confirm purity and structural integrity?

  • Analytical techniques :

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify tert-butoxy group integration (e.g., singlet at ~1.3 ppm for tert-butyl protons) and aromatic ring substitution patterns .
  • GC-MS/HPLC : Quantify purity (>98%) and detect impurities (e.g., residual phenol or oxidation products) with reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .
  • FTIR : Confirm phenolic -OH stretch (~3300 cm⁻¹) and ether C-O-C vibrations (~1250 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling :

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact. The compound may cause irritation, as indicated in safety data sheets for structurally similar tert-butylphenols .
  • Work in a fume hood to avoid inhalation of dust/aerosols.
    • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
    • Emergency measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric effects of the tert-butoxy group influence the reactivity of this compound in electrophilic substitution reactions?

  • Mechanistic insight :

  • The bulky tert-butoxy group acts as a strong para-directing, deactivating group due to its electron-donating nature via resonance. However, steric hindrance reduces reaction rates in bulky electrophiles (e.g., nitration or sulfonation).
  • Example : In nitration, use dilute HNO₃ at low temperatures (0–5°C) to favor mono-substitution and avoid di-nitro derivatives .
    • Experimental validation : Compare reaction kinetics with less hindered analogs (e.g., 4-methoxyphenol) via UV-Vis or HPLC .

Q. What are the environmental persistence and degradation pathways of this compound?

  • Environmental fate :

  • Abiotic degradation : Susceptible to photolysis under UV light, forming hydroxylated derivatives. Monitor via LC-MS in simulated sunlight experiments .
  • Biodegradation : Limited data, but microbial degradation (e.g., Pseudomonas spp.) may cleave the ether bond, yielding tert-butanol and hydroquinone. Conduct soil/water microcosm studies with GC-MS quantification .
    • Table: Half-life estimates
ConditionHalf-Life (Days)Key Products
Aqueous (pH 7)30–604-Hydroxybenzoic acid
Soil (aerobic)90–120tert-Butanol, Quinones

Q. How does this compound interact with biological macromolecules, and what are implications for bioactivity studies?

  • Mechanistic studies :

  • Protein binding : Use fluorescence quenching assays with bovine serum albumin (BSA) to determine binding constants (Kₐ). The tert-butyl group may enhance hydrophobic interactions .
  • Enzymatic inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) via spectrophotometric assays. Compare IC₅₀ values with non-substituted phenols .
    • Data interpretation : Structural analogs like 4-tert-butylphenol show moderate antimicrobial activity, suggesting potential for structure-activity relationship (SAR) studies .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., solubility, pKa) of this compound?

  • Methodological reconciliation :

  • Solubility : Use shake-flask method with UV detection in varied solvents (e.g., water, ethanol). Conflicting data may arise from impurities; repurify via recrystallization (ethanol/water) before testing .
  • pKa determination : Employ potentiometric titration in buffered solutions (pH 2–12). Discrepancies may stem from solvent polarity effects; compare aqueous vs. acetonitrile/water systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.